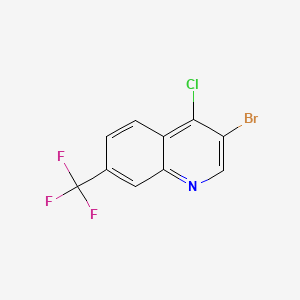
2/'-Bromo-3,4-dichloro-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2/'-Bromo-3,4-dichloro-biphenyl is an organic compound that belongs to the class of halogenated biphenyls These compounds are characterized by the presence of two benzene rings connected by a single bond, with various halogen atoms (bromine and chlorine in this case) attached to the rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2/'-Bromo-3,4-dichloro-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the bromination of 3,4-dichlorobiphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2/'-Bromo-3,4-dichloro-biphenyl can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further halogenation, nitration, or sulfonation reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for further halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or additional halogenated biphenyls.
Nucleophilic Substitution: Products include hydroxyl, amino, or thiol-substituted biphenyls.
Oxidation and Reduction: Products include quinones or reduced biphenyl derivatives.
Applications De Recherche Scientifique
2/'-Bromo-3,4-dichloro-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2/'-Bromo-3,4-dichloro-biphenyl involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The halogen atoms can form halogen bonds with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,4-dichlorobenzene: Another halogenated biphenyl with similar chemical properties but different substitution patterns.
3,4-Dichlorobenzyl bromide: A related compound with a bromine atom attached to a benzyl group instead of a biphenyl structure.
2-Bromo-3,4-dichlorophenylacetylene: A compound with an acetylene group attached to the benzene ring, offering different reactivity.
Uniqueness
2/'-Bromo-3,4-dichloro-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms provides a balance of electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications.
Propriétés
IUPAC Name |
4-(2-bromophenyl)-1,2-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYLXURAATUFLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid](/img/structure/B599879.png)


![3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]](/img/new.no-structure.jpg)




![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)
